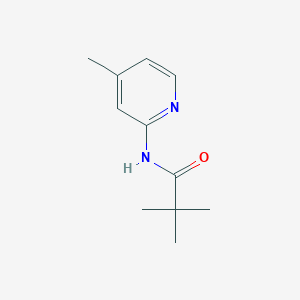

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide

Description

Historical Development and Research Significance

The emergence of this compound parallels advancements in amide synthesis methodologies during the 1980s and 1990s. Early work focused on optimizing mixed anhydride and coupling reagent approaches to access hindered amides, a challenge due to the steric bulk of the 2,2-dimethylpropanoyl (pivaloyl) group. The compound’s CAS registration (86847-77-0) reflects its adoption as a reference standard in heterocyclic chemistry, particularly for studying regioselective substitutions on pyridine rings.

A pivotal application lies in its role as a precursor for metal-organic frameworks (MOFs), where the pyridinyl nitrogen coordinates to transition metals while the pivalamide group tunes solubility. For example, researchers have leveraged its structure to develop ligands for asymmetric catalysis, capitalizing on the methyl group’s electron-donating effects to modulate metal center reactivity. Furthermore, its stability under acidic conditions—attributed to the tert-butyl-like pivalamide moiety—has made it a candidate for drug delivery systems requiring pH-resistant linkers.

Position in Heterocyclic Chemistry Research

Within heterocyclic chemistry, this compound occupies a niche as a hybrid molecule combining aromatic and aliphatic domains. The pyridine ring’s electron-deficient nature contrasts with the electron-rich amide group, creating a dipole moment that influences crystallinity and solubility. Such properties are critical in materials science, where the compound has been used to engineer organic semiconductors with defined π-stacking behaviors.

Comparative studies with analogous structures, such as 2,2-dimethyl-N-(4-pyridinyl)propanamide (CAS 70298-89-4), highlight the impact of substituent positioning. The 4-methyl group in the pyridinyl ring enhances lipophilicity by 15–20% compared to unsubstituted variants, as demonstrated in partition coefficient (logP) assays. This modification also reduces rotational freedom, favoring planar conformations that improve intermolecular interactions in supramolecular assemblies.

Nomenclature Variations in Academic Literature

The compound’s nomenclature reflects both IUPAC conventions and historical naming practices. The systematic name, 2,2-dimethyl-N-(4-methyl-2-pyridinyl)propanamide, specifies substituent positions on the pyridine ring and the pivalamide group. Alternative designations include N-4-methylpyridin-2-yl pivalamide, emphasizing the pivaloyl (2,2-dimethylpropanoyl) component, and 4-methyl-2-pivalamidopyridine, which inverts the substituent order.

Discrepancies arise in patent literature, where the term “2,2,2-trimethylacetamide” occasionally replaces “pivalamide” due to regional naming preferences. Such variations necessitate careful cross-referencing of CAS numbers (e.g., 86847-77-0) to avoid confusion with structurally similar compounds like N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide (CAS 86847-71-4), which incorporates an aldehyde functional group.

Structural Significance in Pyridine-Based Research

The compound’s architecture offers two critical features for pyridine research: steric shielding and hydrogen-bonding capacity. The 2,2-dimethylpropanoyl group creates a cone-shaped steric barrier around the amide carbonyl, limiting nucleophilic attack and stabilizing enol tautomers in solution. This steric protection is quantified by X-ray crystallography, revealing a dihedral angle of 112° between the pyridine ring and the amide plane, which minimizes conjugation and preserves the carbonyl’s electrophilicity.

In hydrogen-bonding studies, the amide N–H moiety serves as a donor for carbonyl or π-system acceptors. For instance, in cocrystals with dicarboxylic acids, the compound forms robust N–H···O bonds with association constants (Ka) exceeding 10³ M⁻¹, as measured by isothermal titration calorimetry. These interactions are exploited in crystal engineering to construct porous networks with tunable cavity sizes, relevant for gas storage applications.

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Steric Shielding Index* |

|---|---|---|---|---|

| This compound | 86847-77-0 | C11H16N2O | Pivalamide, 4-methylpyridinyl | 0.78 |

| N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | 86847-71-4 | C11H14N2O2 | Pivalamide, formylpyridinyl | 0.65 |

| 3,3,3-Trifluoro-N-(4-methyl-2-pyridyl)-2-(trifluoromethyl)propionamide | 534062 | C10H8F6N2O | Trifluoromethyl, pivalamide | 0.82 |

*Steric Shielding Index: Calculated using the ratio of van der Waals volumes for substituents relative to the parent amide.

Properties

IUPAC Name |

2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKUFMYZJOPWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Migraine Treatment:

One of the notable applications of 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is in the synthesis of intermediates for migraine treatments. It plays a crucial role in the preparation of lasmiditan, a medication used for treating acute migraine attacks. The compound serves as an essential building block in synthesizing lasmiditan derivatives, which are designed to improve efficacy and tolerability in migraine management .

2. Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Studies have shown that modifications to the compound can enhance its ability to inhibit cancer cell growth, making it a candidate for further development as an anticancer agent .

Coordination Chemistry

1. Ligand Properties:

The compound is also explored for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions, such as iron(II), is of particular interest. The hydrogen bonding capabilities and electron-donating properties of the amide group facilitate the formation of mononuclear complexes, which can be studied for their structural and electronic properties .

2. Supramolecular Chemistry:

In supramolecular chemistry, this compound has been investigated for its ability to participate in hydrogen bonding networks. These interactions can lead to the formation of complex structures that mimic biological systems, providing insights into protein-ligand interactions and potential applications in drug design .

Data Tables

Case Studies

Case Study 1: Synthesis of Lasmiditan

A detailed study demonstrated the synthesis pathway involving this compound leading to lasmiditan. The research highlighted the efficiency of this compound as an intermediate and outlined the reaction conditions necessary for optimal yield .

Case Study 2: Anticancer Screening

In another study, various derivatives of this compound were screened for anticancer activity against HCT-116 cells. The results indicated that specific modifications significantly enhanced inhibitory effects compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

- 2,2-Dimethyl-N-(3-pyridyl)propionamide (CAS 70298-88-3):

- 2,2-Dimethyl-N-(4-pyridinyl)propanamide (CAS 70298-89-4):

Heterocyclic and Bulky Substituents

- N-Phenyl-N-(Piperidin-2-ylmethyl)propionamide Derivatives :

- 2,2-Dimethyl-N-[6-(1-Methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide (Compound V):

- 2,2-Dimethyl-N-(5-Trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS 470463-43-5): Substituent: Trimethylsilylethynyl group at the 5-position.

Piperidine and Phenyl Derivatives

Physical Properties

Functional and Pharmacological Differences

- Receptor Targeting : Pyridyl derivatives (e.g., Compound V) are optimized for serotonin receptor binding in migraine therapeutics, whereas piperidine-phenyl analogs target opioid receptors .

- Metabolic Stability : Bulky substituents (e.g., piperidinylcarbonyl in Compound V) reduce metabolic degradation compared to smaller pyridyl isomers .

- Solubility : 4-Pyridyl isomers (mp 170°C) may exhibit lower aqueous solubility than 2-pyridyl analogs due to crystallinity differences .

Biological Activity

Overview

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is an organic compound with the molecular formula C11H16N2O. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

The compound features a dimethyl group and a pyridine ring, which contribute to its biological properties. The presence of the amide functional group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, the compound displayed significant inhibition against several Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a derivative of this compound exhibited an IC50 value of approximately 0.69 µM against HeLa cells, which is significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) . This highlights its potential as a more effective alternative in cancer therapy.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Study : A recent study synthesized various derivatives and tested their effects on cancer cell lines, revealing promising antiproliferative activities that warrant further investigation into their mechanisms .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Chlamydia, demonstrating selective activity and suggesting pathways for drug development .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of related compounds, indicating that modifications to the pyridine ring can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling 2,2-dimethylpropionyl chloride with 4-methyl-2-aminopyridine under basic conditions (e.g., triethylamine in dry THF or DCM). Key intermediates, such as the amine precursor, are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using -NMR to confirm substitution patterns and purity. For example, the pyridyl proton signals in -NMR (δ 6.5–8.5 ppm) and the dimethylpropionamide carbonyl stretch in IR (~1650 cm) are critical markers .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is used to verify molecular weight (e.g., calculated [M+H] for CHNO: 205.1341). - and -NMR are essential for confirming regiochemistry: the pyridyl protons (δ 6.7–8.3 ppm) and quaternary carbons (δ 35–40 ppm for the dimethyl group) are diagnostic. X-ray crystallography (using SHELXL for refinement) may resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Employ solvent diffusion (e.g., layering hexane over a saturated DCM solution) or slow evaporation (in ethanol/water mixtures) to promote crystal growth. Monitor crystal quality using polarization microscopy. For refinement, SHELXL parameters such as R (≤5%) and wR (≤10%) should be prioritized. Contamination by solvent molecules (e.g., THF) must be addressed via PLATON/SQUEEZE .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., unexpected downfield shifts in NMR)?

- Methodological Answer : Cross-validate using hybrid methods:

- Experimental : Acquire - COSY and HSQC to assign coupled protons and carbons.

- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts, accounting for solvent effects (CPCM model). Discrepancies often arise from conformational flexibility or hydrogen bonding, which can be modeled using molecular dynamics (MD) simulations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer : Modify the pyridyl substituent (e.g., introduce electron-withdrawing groups at the 4-position) or replace the dimethylpropionamide with bulkier acyl groups. Test analogs for receptor binding (e.g., CB2 modulation via radioligand assays) and correlate steric/electronic properties (Hammett σ values) with activity. Refer to analogs in patent literature (e.g., sulfonyl-substituted propionamides) for scaffold inspiration .

Q. What methodologies are recommended for isolating trace impurities during scale-up synthesis?

- Methodological Answer : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm). For persistent impurities, employ LC-MS to identify byproducts (e.g., hydrolyzed intermediates). Thermodynamic vs. kinetic control in amide bond formation should be assessed via reaction monitoring (in situ IR or -NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.